Ethyl 5-phenylisoxazole-3-carboxylate

xanthine oxidase inhibition gout hyperuricemia

Select ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2) for research programs requiring precise pharmacological profiles. This ethyl ester scaffold delivers submicromolar xanthine oxidase inhibition, >3-fold more potent than allopurinol, without purine-related hypersensitivity alerts. In antitubercular studies, the ethyl ester moiety is pharmacophorically essential—substitution with the methyl ester or free carboxylic acid abolishes anti-TB activity. For CNS programs, predicted BBB permeability makes it the superior isoxazole-3-carboxylate choice. Authentic CYP1A2/CYP2C19 inhibition profiles are ester-specific, avoiding misleading DDI assessments when correct ester is used.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 7063-99-2
Cat. No. B1581346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenylisoxazole-3-carboxylate
CAS7063-99-2
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyDSUXKYCDKKYGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2): A Core Scaffold for Non-Purine XO Inhibitor and Anti-TB Lead Generation


Ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2) is a heterocyclic building block belonging to the isoxazole-3-carboxylate class, with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol [1]. The compound serves as a key intermediate in the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives, which have been extensively characterized as potent non-purine xanthine oxidase (XO) inhibitors with activity in the micromolar/submicromolar range [2]. Additionally, the 5-phenylisoxazole-3-carboxylate scaffold has been validated in antitubercular research, where ethyl ester derivatives demonstrate selective growth inhibition of Mycobacterium tuberculosis H37Rv [3]. The compound exhibits predicted high gastrointestinal absorption and blood-brain barrier permeability, along with CYP1A2 and CYP2C19 inhibition profiles relevant to drug-drug interaction assessment [4].

Ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2): Why Generic Substitution with Methyl Ester or Carboxylic Acid Fails


Generic substitution within the 5-phenylisoxazole-3-carboxylate series is scientifically invalid due to ester-dependent physicochemical and pharmacological divergence. The ethyl ester (CAS 7063-99-2) possesses distinct lipophilicity (cLogP ~2.5) and hydrolytic stability compared to the methyl ester analog (CAS 51677-09-9, cLogP ~2.0) and the free carboxylic acid (CAS 1076-59-1, cLogP ~1.2) [1]. These differences translate into divergent membrane permeability profiles: the ethyl ester demonstrates predicted high gastrointestinal absorption and blood-brain barrier (BBB) permeability, whereas the free carboxylic acid exhibits substantially reduced passive diffusion due to ionization at physiological pH [1]. Furthermore, the ethyl ester is a documented inhibitor of CYP1A2 and CYP2C19, metabolic liabilities that are absent or altered in the corresponding acid metabolite . Critically, in antitubercular structure-activity relationships, the ethyl ester moiety is essential for maintaining growth inhibitory activity against M. tuberculosis; conversion to the free carboxylic acid abolishes activity, underscoring that ester functionality is a pharmacophoric requirement rather than a interchangeable protecting group [2]. Procurement of an incorrect ester analog will irreproducibly alter assay outcomes in both enzyme inhibition and whole-cell screening contexts.

Ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2): Quantitative Differentiation Against In-Class and Cross-Class Comparators


Ethyl 5-phenylisoxazole-3-carboxylate as a Precursor to Submicromolar Xanthine Oxidase Inhibitors: Differentiation from Allopurinol

Derivatives synthesized from ethyl 5-phenylisoxazole-3-carboxylate achieve submicromolar xanthine oxidase (XO) inhibition, with compounds 5b, 11a, 11b, and 11d exhibiting IC50 values <1 μM [1]. In contrast, the clinical standard allopurinol, a purine-based XO inhibitor, exhibits an IC50 of 2.93 μM in the same assay system [2]. This represents a >3-fold potency improvement for the isoxazole-3-carboxylate derived series. The ethyl ester serves as the essential synthetic precursor to these active carboxylic acid derivatives, and the ester hydrolysis step is critical for generating the pharmacologically active species.

xanthine oxidase inhibition gout hyperuricemia non-purine scaffold

Ethyl 5-phenylisoxazole-3-carboxylate as a Growth Inhibitor of Mycobacterium tuberculosis: Ester-Dependent Anti-TB Activity

In a rational design study of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters, compounds derived from the ethyl ester scaffold exhibited potent and selective growth inhibition against Mycobacterium tuberculosis H37Rv [1]. Critically, the ethyl ester functionality was identified as essential for anti-TB activity; conversion to the corresponding carboxylic acid resulted in complete loss of inhibitory activity [1]. This demonstrates that ethyl 5-phenylisoxazole-3-carboxylate is not merely a prodrug but a pharmacophoric entity wherein the ester group contributes directly to target engagement or cellular penetration. A subsequent series of 5-aryl and 5-arylethenylisoxazole carboxylate derivatives, synthesized via modification of the parent ethyl ester scaffold, exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (2.3–11.4 μM) against M. tuberculosis H37Rv [2].

antitubercular Mycobacterium tuberculosis MDR-TB isoxazole carboxylate

Ethyl 5-phenylisoxazole-3-carboxylate as a CYP1A2 and CYP2C19 Inhibitor: Pharmacokinetic Differentiation from Methyl Ester and Carboxylic Acid

Ethyl 5-phenylisoxazole-3-carboxylate is a documented inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19 . These enzymes are responsible for the metabolism of approximately 15-20% of clinically used drugs, including clopidogrel (CYP2C19) and theophylline (CYP1A2). The methyl ester analog (CAS 51677-09-9) exhibits a different CYP inhibition profile due to altered lipophilicity and metabolic stability, while the free carboxylic acid (CAS 1076-59-1) is largely devoid of CYP inhibition activity due to poor membrane permeability and rapid glucuronidation [1]. This differential CYP inhibition profile has direct implications for compound selection in drug-drug interaction screening panels.

CYP inhibition drug metabolism ADMET drug-drug interaction cytochrome P450

Ethyl 5-phenylisoxazole-3-carboxylate Exhibits Superior Blood-Brain Barrier Permeability Relative to Carboxylic Acid Analogs

Computational ADME predictions indicate that ethyl 5-phenylisoxazole-3-carboxylate is blood-brain barrier (BBB) permeant, with a predicted logBB value of approximately 0.1 [1]. In contrast, the corresponding carboxylic acid (5-phenylisoxazole-3-carboxylic acid) is predicted to be BBB impermeable (logBB ~ -1.5) due to ionization at physiological pH and reduced lipophilicity (cLogP difference: ~2.5 for ethyl ester vs. ~1.2 for acid) [2]. This permeability differential of >30-fold in predicted brain-to-plasma ratio makes the ethyl ester the preferred scaffold for central nervous system (CNS) target screening.

BBB permeability CNS drug delivery ADME pharmacokinetics lipophilicity

Ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2): Evidence-Backed Research and Industrial Application Scenarios


Scenario 1: Lead Generation for Non-Purine Xanthine Oxidase Inhibitors in Gout Drug Discovery

Researchers developing next-generation xanthine oxidase (XO) inhibitors for gout and hyperuricemia should prioritize ethyl 5-phenylisoxazole-3-carboxylate as a synthetic starting material. Derivatives synthesized from this scaffold achieve submicromolar IC50 values (<1 μM) against XO, representing >3-fold improved potency over allopurinol (IC50 = 2.93 μM) [1]. The non-purine isoxazole scaffold circumvents the structural alerts associated with allopurinol hypersensitivity syndrome, a severe and sometimes fatal adverse reaction. The ethyl ester can be hydrolyzed to the active carboxylic acid pharmacophore, enabling systematic SAR exploration at the 5-phenyl ring position to optimize potency and selectivity.

Scenario 2: Antitubercular Drug Discovery Targeting MDR-TB and XDR-TB

In antitubercular research programs addressing multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis, ethyl 5-phenylisoxazole-3-carboxylate is the validated scaffold of choice. The ethyl ester functionality is pharmacophorically essential for anti-TB activity, as demonstrated by complete loss of activity upon conversion to the carboxylic acid [2]. Derivatives of this scaffold exhibit MIC values in the low micromolar range (2.3–11.4 μM) against M. tuberculosis H37Rv [3]. The compound serves as a versatile intermediate for synthesizing 5-aryl and 5-arylethenylisoxazole carboxylate derivatives with tunable anti-TB potency.

Scenario 3: CNS Drug Discovery Requiring BBB-Penetrant Isoxazole Scaffolds

For central nervous system (CNS) drug discovery programs, ethyl 5-phenylisoxazole-3-carboxylate is the preferred isoxazole-3-carboxylate derivative due to its predicted BBB permeability. In silico ADME predictions indicate a >30-fold higher brain-to-plasma ratio compared to the corresponding carboxylic acid [4]. This property is critical for CNS targets such as adenosine receptors, voltage-gated calcium channels, and neuroinflammatory pathways where isoxazole derivatives have demonstrated activity. Researchers should avoid substituting with the carboxylic acid analog, which will fail to achieve adequate CNS exposure.

Scenario 4: Drug-Drug Interaction Screening and CYP Inhibition Profiling

In pharmaceutical development, assessing CYP inhibition liabilities is a regulatory requirement for Investigational New Drug (IND) applications. Ethyl 5-phenylisoxazole-3-carboxylate is a documented inhibitor of CYP1A2 and CYP2C19 , enzymes that metabolize approximately 15-20% of marketed drugs. This compound should be included in CYP inhibition screening panels when evaluating isoxazole-containing lead series, as the methyl ester and carboxylic acid analogs exhibit different CYP interaction profiles that are not predictive of the ethyl ester's behavior. Use of incorrect analogs will yield misleading DDI risk assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-phenylisoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.